molecular formula C11H9NO3 B128337 6,7-Dihydroxynaphthalene-2-carboxamide CAS No. 146515-37-9

6,7-Dihydroxynaphthalene-2-carboxamide

Cat. No. B128337
M. Wt: 203.19 g/mol
InChI Key: PXGLKMVBMFGFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroxynaphthalene-2-carboxamide, also known as 2-DN, is a small molecule that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method, making it easily accessible for laboratory experiments. In

Mechanism Of Action

The mechanism of action of 6,7-Dihydroxynaphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Inflammation is also believed to be reduced through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a role in the regulation of immune responses.

Biochemical And Physiological Effects

Studies have shown that 6,7-Dihydroxynaphthalene-2-carboxamide has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. Inflammation has also been shown to be reduced through the inhibition of certain cytokines and chemokines. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 6,7-Dihydroxynaphthalene-2-carboxamide in laboratory experiments is its ease of synthesis. This compound can be synthesized in high yields using a simple and efficient method. Additionally, this compound has been shown to have low toxicity in vitro, making it a safe candidate for experimentation. One limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For the study of this compound include further investigation of its potential applications in medicine, material science, and environmental science, as well as the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of 6,7-Dihydroxynaphthalene-2-carboxamide is a straightforward process that involves the reaction of 2-naphthol and 6,7-dihydroxyquinoline in the presence of an acid catalyst. The resulting product is a yellowish powder that is soluble in organic solvents. This method has been optimized to produce high yields of the compound, making it a suitable candidate for laboratory experiments.

Scientific Research Applications

6,7-Dihydroxynaphthalene-2-carboxamide has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In material science, 6,7-Dihydroxynaphthalene-2-carboxamide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential to remove heavy metals from contaminated water.

properties

CAS RN

146515-37-9

Product Name

6,7-Dihydroxynaphthalene-2-carboxamide

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

6,7-dihydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C11H9NO3/c12-11(15)7-2-1-6-4-9(13)10(14)5-8(6)3-7/h1-5,13-14H,(H2,12,15)

InChI Key

PXGLKMVBMFGFCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N

synonyms

2-Naphthalenecarboxamide, 6,7-dihydroxy- (9CI)

Origin of Product

United States

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